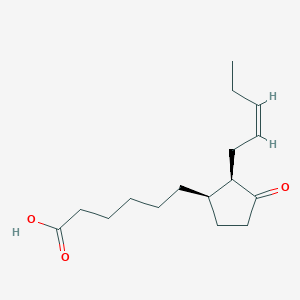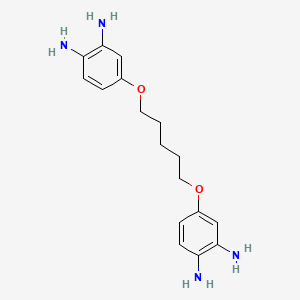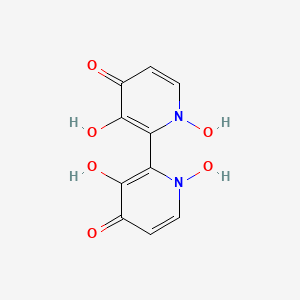
2-(2-甲氧基乙氧基)乙基 4-甲基苯磺酸酯
概述
描述
2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate: is an organic compound characterized by its ester functional group. It appears as a colorless to pale yellow liquid and is known for its high solubility and stability. This compound is often used as a reagent or intermediate in organic synthesis and has applications in various chemical processes .
科学研究应用
作用机制
Target of Action
It is known that the compound contains a tosyl group, which is a good leaving group for nucleophilic substitution reactions .
Mode of Action
The mode of action of 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate involves nucleophilic substitution reactions. The tosyl group in the compound acts as a leaving group, allowing the compound to participate in these reactions .
Pharmacokinetics
The presence of the hydrophilic peg spacer in the compound may increase its solubility in aqueous media , potentially influencing its bioavailability.
Result of Action
The compound is often used as a reagent and intermediate in organic synthesis , suggesting that its effects may vary depending on the specific reactions and conditions.
生化分析
Cellular Effects
The effects of 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, which are essential for cell signaling. Additionally, 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain sulfatases by binding to their active sites. This binding interaction prevents the enzymes from catalyzing their respective reactions, thereby modulating the biochemical pathways in which they are involved. Additionally, 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate vary with different dosages in animal models. At low doses, this compound can have minimal or beneficial effects, such as enhancing certain metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate is effective without being harmful .
Metabolic Pathways
2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate is involved in several metabolic pathways. It interacts with enzymes such as sulfatases and transferases, which play crucial roles in the metabolism of sulfate esters and other related compounds. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. Understanding the metabolic pathways involving 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate is essential for elucidating its biochemical and physiological effects .
Transport and Distribution
The transport and distribution of 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate within specific tissues can influence its activity and function. For example, its accumulation in the liver can enhance its metabolic effects, while its distribution to other tissues can modulate its physiological impact .
Subcellular Localization
The subcellular localization of 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate is critical for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be directed to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization of 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis begins with the condensation of phenol (C6H5OH) and iodoethanol (C2H5I) to produce 2-(methoxyethoxy)ethyl phenol.
Step 2: The resulting 2-(methoxyethoxy)ethyl phenol is then reacted with bromoethanol (C2H5Br) to form 2-(2-methoxyethoxy)ethyl phenol.
Industrial Production Methods: The industrial production of 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate typically involves large-scale chemical synthesis using the aforementioned steps. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
化学反应分析
Types of Reactions:
Nucleophilic Substitution: The tosyl group in 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate is a good leaving group, making it suitable for nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products:
- The major products formed from nucleophilic substitution reactions depend on the nucleophile used. For example, reacting with an amine can produce an amine derivative of the compound .
相似化合物的比较
2-(2-Ethoxyethoxy)ethyl 4-methylbenzenesulfonate: Similar in structure but with an ethoxy group instead of a methoxy group.
2-(2-Methoxyethoxy)ethyl p-toluenesulfonate: Another ester derivative with similar properties and applications.
Uniqueness:
属性
IUPAC Name |
2-(2-methoxyethoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5S/c1-11-3-5-12(6-4-11)18(13,14)17-10-9-16-8-7-15-2/h3-6H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKGNJXLJQARIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50586-80-6 | |
| Record name | 2-(2-Methoxyethoxy)ethyl 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














